Butane, 1,2,4-tris(trimethylsiloxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

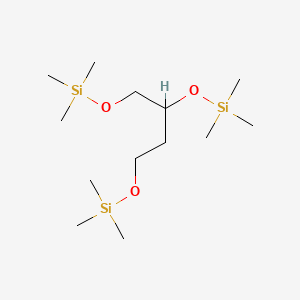

Butane, 1,2,4-tris(trimethylsiloxy)-, also known as 1,2,4-Butanetriol, 3TMS derivative, is a chemical compound with the molecular formula C13H34O3Si3 and a molecular weight of 322.6638 g/mol . This compound is characterized by the presence of three trimethylsiloxy groups attached to a butane backbone.

Preparation Methods

The synthesis of Butane, 1,2,4-tris(trimethylsiloxy)- typically involves the reaction of 1,2,4-butanetriol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

1,2,4-Butanetriol+3(CH3)3SiCl→Butane, 1,2,4-tris(trimethylsiloxy)-+3HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Butane, 1,2,4-tris(trimethylsiloxy)- undergoes various chemical reactions, including:

Hydrolysis: The trimethylsiloxy groups can be hydrolyzed to yield 1,2,4-butanetriol and trimethylsilanol.

Substitution: The trimethylsiloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The butane backbone can undergo oxidation and reduction reactions, although these are less common compared to reactions involving the trimethylsiloxy groups.

Common reagents used in these reactions include water or acids for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butane, 1,2,4-tris(trimethylsiloxy)- has several applications in scientific research:

Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions at other functional groups.

Biology: The compound can be used in the synthesis of biologically active molecules, where the trimethylsiloxy groups protect hydroxyl groups during multi-step syntheses.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Butane, 1,2,4-tris(trimethylsiloxy)- primarily involves the reactivity of the trimethylsiloxy groups. These groups can be easily removed under acidic or basic conditions, revealing the underlying hydroxyl groups. This property is exploited in organic synthesis to protect hydroxyl groups temporarily. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Butane, 1,2,4-tris(trimethylsiloxy)- can be compared with other similar compounds such as:

Butane, 1,2,3-tris(trimethylsiloxy)-: This compound has a similar structure but with the trimethylsiloxy groups attached to different positions on the butane backbone.

Butane, 1,2,4-triol: The parent compound without the trimethylsiloxy groups, which is more reactive and less stable under certain conditions.

The uniqueness of Butane, 1,2,4-tris(trimethylsiloxy)- lies in its specific substitution pattern, which provides distinct reactivity and stability compared to its analogs.

Q & A

Q. Basic: What synthetic methodologies are effective for preparing Butane, 1,2,4-tris(trimethylsiloxy)-?

Answer:

The synthesis typically involves siloxane coupling reactions. For example, tris(trimethylsiloxy)silane derivatives can be synthesized by reacting silane precursors with hydroxyl or amine-containing intermediates under anhydrous conditions . A modified approach for butane derivatives would require:

- Step 1: Functionalize the butane backbone (e.g., 1,2,4-butanetriol) with protective groups to ensure regioselective silylation.

- Step 2: React with trimethylchlorosilane (TMCS) in the presence of a base (e.g., triethylamine) to replace hydroxyl groups with trimethylsiloxy moieties.

- Step 3: Purify via column chromatography or solid-phase extraction (SPE) using hydrophobic sorbents like Oasis HLB to remove unreacted silanes .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy:

- FTIR: Peaks at ~1250 cm⁻¹ (Si–CH₃ symmetric deformation) and ~840 cm⁻¹ (Si–O–C stretching) confirm siloxane functionality .

- Mass Spectrometry (MS): High-resolution MS (HRMS) using ESI or MALDI-TOF to determine molecular ion clusters and fragmentation patterns .

Q. Basic: What are its primary applications in materials science?

Answer:

The compound’s hydrophobic and flexible siloxane backbone makes it suitable for:

- Polymer Additives: Enhances oxygen permeability in silicone-based polymers (e.g., contact lenses) when copolymerized with maleimides .

- Surface Coatings: Forms hydrophobic films when grafted onto substrates via sol-gel processes .

Q. Advanced: How to address hydrolytic instability during experimental workflows?

Answer:

Siloxane bonds are prone to hydrolysis. Mitigation strategies include:

- Anhydrous Conditions: Use gloveboxes or Schlenk lines for synthesis and handling.

- Stabilizing Agents: Add desiccants (e.g., molecular sieves) to reaction mixtures.

- Low-Temperature Storage: Store at –20°C under inert gas (argon/nitrogen) .

Q. Advanced: What analytical challenges arise when studying this compound in complex mixtures?

Answer:

Co-elution with other hydrophobic species is common. Solutions include:

- SPE Optimization: Use mixed-mode sorbents (e.g., Oasis HLB) for selective extraction .

- Chromatography: Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients.

- Detection: Pair with evaporative light scattering (ELS) or corona-charged aerosol detection (CAD) for non-UV-active analytes .

Q. Advanced: How can computational modeling predict its reactivity in novel reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electron density around siloxane groups to predict nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., silylation efficiency) using software like Gaussian or ORCA .

Q. Advanced: What methods quantify trace amounts in environmental or biological matrices?

Answer:

- Sample Preparation: Extract using SPE with deuterated internal standards (e.g., d4-triclosan) to correct for matrix effects .

- Quantification: Use LC-MS/MS in multiple reaction monitoring (MRM) mode with collision-induced dissociation (CID) for sensitivity down to ng/L levels .

Q. Advanced: How to evaluate its interactions with biological macromolecules?

Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics with proteins (e.g., serum albumin) immobilized on sensor chips.

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability .

Q. Advanced: What thermal analysis techniques assess its stability?

Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (typically >200°C for siloxanes).

- TGA-FTIR Coupling: Identify gaseous decomposition products (e.g., trimethylsilanol) .

Q. Advanced: How to achieve regioselective synthesis of asymmetrical derivatives?

Answer:

Properties

CAS No. |

33581-75-8 |

|---|---|

Molecular Formula |

C13H34O3Si3 |

Molecular Weight |

322.66 g/mol |

IUPAC Name |

1,4-bis(trimethylsilyloxy)butan-2-yloxy-trimethylsilane |

InChI |

InChI=1S/C13H34O3Si3/c1-17(2,3)14-11-10-13(16-19(7,8)9)12-15-18(4,5)6/h13H,10-12H2,1-9H3 |

InChI Key |

ZWTQGTCQGKKVSN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OCCC(CO[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.